molecular formula C24H23NO3 B4052229 2-benzoyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 66040-36-6

2-benzoyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B4052229
CAS No.: 66040-36-6
M. Wt: 373.4 g/mol
InChI Key: XQBUHJANSZAYFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzoyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a chiral tetrahydroisoquinoline (THIQ) derivative designed for research and development applications. Tetrahydroisoquinolines are recognized as privileged scaffolds in medicinal chemistry and asymmetric synthesis . This compound serves as a key synthetic intermediate and precursor in the development of novel chiral organocatalysts . The structural motif of a 1,2,3,4-tetrahydroisoquinoline backbone with specific aryl and carbonyl substitutions is frequently employed in the synthesis of ligands for asymmetric reactions, including transfer hydrogenation and Diels-Alder cycloadditions . The core tetrahydroisoquinoline structure is found in a wide range of biologically active natural products and synthetic pharmaceuticals, exhibiting diverse activities such as vasodilatory, anticonvulsant, and dopamine receptor-blocking effects . The dimethoxy aromatic ring and the stereogenic centers common to this class of molecules are critical for their interaction with biological targets and their performance in stereoselective catalysis . Researchers can utilize this compound to explore new catalytic systems or as a building block for the construction of more complex molecules with potential pharmacological activity. This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO3/c1-27-21-15-19-13-14-25(24(26)18-11-7-4-8-12-18)23(17-9-5-3-6-10-17)20(19)16-22(21)28-2/h3-12,15-16,23H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBUHJANSZAYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=CC=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101151502
Record name (3,4-Dihydro-6,7-dimethoxy-1-phenyl-2(1H)-isoquinolinyl)phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101151502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66040-36-6
Record name (3,4-Dihydro-6,7-dimethoxy-1-phenyl-2(1H)-isoquinolinyl)phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66040-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dihydro-6,7-dimethoxy-1-phenyl-2(1H)-isoquinolinyl)phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101151502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzoyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . This reaction generates the dihydroisoquinoline intermediate, which is then reduced to the tetrahydroisoquinoline using reducing agents like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-benzoyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can further modify the tetrahydroisoquinoline core.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.

Scientific Research Applications

Medicinal Chemistry and Drug Development

BDTIQ is part of the tetrahydroisoquinoline (THIQ) family, which has been extensively studied for its pharmacological properties. The compound's structure allows it to interact with various biological targets, making it a candidate for developing new medications.

1.1 Anticancer Activity
Research indicates that BDTIQ derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with the THIQ scaffold can inhibit multidrug resistance (MDR) transporters like P-glycoprotein (P-gp), which is crucial in overcoming drug resistance in cancer therapies. In particular, BDTIQ has been linked to enhancing the efficacy of chemotherapeutic agents like paclitaxel by modulating transporter activity .

1.2 Neuroprotective Effects
The neuroprotective potential of BDTIQ has also been investigated. Compounds within the THIQ class have shown promise in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and exert protective effects on neuronal cells. This is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of BDTIQ is essential for optimizing its pharmacological properties. Variations in substituents on the benzoyl and methoxy groups can significantly influence the compound's biological activity.

2.1 Modifications for Enhanced Activity
Studies have demonstrated that modifying the aryl substituents can lead to compounds with improved selectivity and potency against specific transporters. For example, derivatives with different methoxy-substituted phenyl or naphthyl groups have been synthesized and evaluated for their interaction profiles with P-gp and other ABC transporters .

Synthesis Techniques

The synthesis of BDTIQ and its derivatives employs various methods, including microwave-assisted techniques and one-pot reactions. These methods enhance yield and reduce reaction time, making them favorable for large-scale synthesis.

Synthesis Method Description Yield (%)
Microwave-assisted synthesisUtilizes microwave irradiation for rapid cyclization reactionsUp to 98%
One-pot three-component reactionCombines multiple reactants in a single step to form complex structures efficientlyVaries

Case Studies

Several case studies highlight the applications of BDTIQ in drug discovery:

4.1 Case Study: MDR Modulation
A series of BDTIQ derivatives were synthesized and tested for their ability to inhibit P-gp-mediated drug efflux. The results indicated that certain modifications led to enhanced inhibition, suggesting potential applications in overcoming MDR in cancer treatment .

4.2 Case Study: Neuroprotective Screening
In a neuroprotective screening assay, BDTIQ derivatives were evaluated for their ability to protect neuronal cells from oxidative stress-induced damage. Compounds exhibiting significant protective effects were identified as potential candidates for further development as neuroprotective agents .

Mechanism of Action

The mechanism of action of 2-benzoyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling pathways and potentially offering therapeutic benefits for neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key THIQ Derivatives

Compound Name Substituents Key Activities/Applications Molecular Weight (g/mol) Key References
2-Benzoyl-6,7-dimethoxy-1-phenyl-THIQ 2-Benzoyl, 6,7-dimethoxy, 1-phenyl Catalyst precursor for asymmetric hydrogenation/transfer hydrogenation 373.45
CKD712 1-(α-Naphthylmethyl), 6,7-dihydroxy Wound healing via VEGF induction; AMPK/HO-1 pathway activation Not reported
Salsolinol (Sal) 1-Methyl, 6,7-phenyl Neurotoxic effects in Parkinson’s disease models 179.21
6,7-Dimethoxy-1-(4-trifluoromethylphenethyl)-THIQ 6,7-Dimethoxy, 1-(4-trifluoromethylphenethyl) Sodium-glucose co-transporter 2 (SGLT2) inhibition 395.41
1-Phenyl-6,7-dihydroxy-THIQ 6,7-Dihydroxy, 1-phenyl Anti-HIV activity 257.30

Structural and Functional Analysis

Substituent Effects on Biological Activity

  • Methoxy vs. Hydroxy Groups :

  • The 6,7-dimethoxy substituents in the target compound enhance stability and lipophilicity, favoring its role in catalysis . In contrast, 6,7-dihydroxy groups in CKD712 and 1-phenyl-6,7-dihydroxy-THIQ enable hydrogen bonding with biological targets (e.g., VEGF receptors, HIV enzymes) .
  • Salsolinol’s 6,7-phenyl substituents contribute to its neurotoxicity by promoting α-synuclein aggregation, a hallmark of Parkinson’s pathology .

Pharmacological vs. Catalytic Applications

  • Catalytic Precursors : The target compound’s benzoyl group and stereochemistry enable precise coordination with transition metals (e.g., Ir, Ru) in asymmetric hydrogenation catalysts .
  • Therapeutic Agents : CKD712 accelerates wound healing via VEGF upregulation, while 1-phenyl-6,7-dihydroxy-THIQ exhibits anti-HIV activity .

Toxicity Profile Salsolinol and its derivatives demonstrate neurotoxicity in cellular and animal models, contrasting with the non-toxic catalytic role of the target compound .

Key Research Findings

Catalytic Efficiency : Derivatives of the target compound achieve >90% enantiomeric excess (ee) in asymmetric transfer hydrogenation of ketones, outperforming ligands with bulkier substituents .

Therapeutic Potential: CKD712 reduces wound closure time by 40% in murine models via HO-1-mediated VEGF induction .

Toxicity Mechanisms: Salsolinol derivatives induce mitochondrial dysfunction and oxidative stress in dopaminergic neurons .

Biological Activity

2-Benzoyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate ketoamides with various reagents. A common method reported includes the use of Friedel-Crafts acylation to obtain substituted isoquinolines with high yields (90–97%) . The synthetic route can be summarized as follows:

  • Starting Materials : Use of homoveratrylamine and carboxylic acids.
  • Reaction Conditions : Catalytic amounts of toluene-p-sulfonic acid in dichloromethane.
  • Isolation : Extraction and purification through column chromatography.

Antioxidant Activity

Research indicates that derivatives of tetrahydroisoquinolines exhibit significant antioxidant properties. For instance, compounds with similar structures have shown the ability to scavenge free radicals effectively . The antioxidant activity is crucial for preventing oxidative stress-related diseases.

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against several bacterial strains. Studies have demonstrated that it possesses notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics like ceftriaxone .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays revealed that it induces apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspases . Notably, the compound has shown effectiveness against breast cancer cells (MCF-7), where it significantly reduced cell viability and altered cell cycle progression .

Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. In experimental models, it demonstrated a significant reduction in these markers compared to control groups . This suggests potential therapeutic applications in inflammatory diseases.

Study 1: Anticancer Efficacy

A study investigated the effects of this compound on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 225 µM. The compound also induced cell cycle arrest at the S phase and increased lactate dehydrogenase (LDH) levels, indicating cell membrane damage .

Study 2: Antibacterial Properties

Another study focused on the antibacterial activity against E. faecalis and P. aeruginosa. The compound exhibited an MIC ranging from 40 to 50 µg/mL and produced inhibition zones comparable to standard antibiotics . This underscores its potential as an alternative antibacterial agent.

Data Table

Biological ActivityObserved EffectReference
AntioxidantSignificant free radical scavenging
AntibacterialMIC: 40–50 µg/mL against E. faecalis
AnticancerIC50: ~225 µM against MCF-7 cells
Anti-inflammatoryReduced IL-6 and TNF-α levels

Q & A

Q. What are the key synthetic strategies for 2-benzoyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline?

Q. How is the structure of this compound characterized in crystallographic studies?

  • Methodological Answer : X-ray crystallography using SHELX and OLEX2 is standard for resolving stereochemistry and conformation. For example, derivatives adopt a half-chair conformation in the tetrahydroisoquinoline ring, with dihedral angles between aromatic substituents (e.g., 77.29° between benzene rings) critical for ligand-receptor interactions . Disorder in water molecules of crystallization is common and resolved using constrained refinement .

Q. What pharmacological activities are associated with this compound?

  • Methodological Answer : The compound acts as a noncompetitive AMPA receptor antagonist , demonstrated via electrophysiological assays in rat hippocampal neurons. Anticonvulsant activity is evaluated using sound-induced seizure models in DBA/2 mice, with ED₅₀ values compared to reference drugs like talampanel . Additional studies highlight its role as a precursor to SGLT2 inhibitors and carbonic anhydrase inhibitors .

Advanced Research Questions

Q. How do structural modifications influence anticonvulsant activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
  • 2-Acetyl substitution enhances potency (e.g., compound 6d in DBA/2 mice: ED₅₀ = 12 mg/kg vs. talampanel ED₅₀ = 25 mg/kg) .
  • 4'-Methylphenyl at the 1-position improves blood-brain barrier penetration .
  • Methoxy groups at 6,7-positions are critical for AMPA receptor binding; removal reduces activity by 90% .
    • Data Table :
ModificationBiological EffectMechanism InsightReference
2-Acetyl substitutionED₅₀ = 12 mg/kg (audiogenic seizures)Enhanced receptor affinity
6,7-DemethoxyLoss of anticonvulsant activityDisrupted hydrophobic interactions

Q. What challenges arise in enantioselective synthesis, and how are they addressed?

  • Methodological Answer : Achieving high enantiomeric excess (ee) requires chiral auxiliaries (e.g., aminoacetaldehyde acetals in Petasis reactions) or enzymatic resolution. Computational docking (e.g., AutoDock Vina ) predicts enantiomer-specific binding to targets like AMPA receptors, guiding synthetic prioritization .

Q. How can computational modeling predict biological activity?

  • Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model ligand-receptor interactions, identifying key residues (e.g., Arg485 in AMPA receptors) for hydrogen bonding with methoxy groups. QSAR models using MOE software correlate logP values (optimal range: 2.5–3.5) with anticonvulsant efficacy .

Q. How to resolve contradictions in reported biological data?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., COMT inhibition studies vs. anticonvulsant assays ) are addressed by:
  • Standardizing assay conditions (e.g., pH, temperature).
  • Validating via orthogonal methods (e.g., isothermal titration calorimetry for binding affinity).
  • Meta-analysis of crystal structures to confirm binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-benzoyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
2-benzoyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.